molecular formula C13H16N2OS2 B11517141 4-[(Z)-benzylidene(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione

4-[(Z)-benzylidene(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione

Cat. No.: B11517141
M. Wt: 280.4 g/mol
InChI Key: GTUJYWIZGOLGDY-DHDCSXOGSA-N
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Description

(NZ)-3,5,5-TRIMETHYL-N-OXIDO-N-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylmethylidene group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-3,5,5-TRIMETHYL-N-OXIDO-N-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM typically involves multiple steps. One common method includes the reaction of a thiazolidine derivative with a phenylmethylidene compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the N-oxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(NZ)-3,5,5-TRIMETHYL-N-OXIDO-N-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the N-oxide group back to the amine.

    Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

(NZ)-3,5,5-TRIMETHYL-N-OXIDO-N-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (NZ)-3,5,5-TRIMETHYL-N-OXIDO-N-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The N-oxide group may participate in redox reactions, influencing cellular processes. Additionally, the thiazolidine ring can interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-4-OXO-N-[(E)-PHENYLMETHYLIDENE]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE-3(4H)-CARBOTHIOAMIDE
  • 4-Methyl-N-[(E)-phenylmethylidene]aniline

Uniqueness

(NZ)-3,5,5-TRIMETHYL-N-OXIDO-N-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2OS2

Molecular Weight

280.4 g/mol

IUPAC Name

1-phenyl-N-(3,5,5-trimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide

InChI

InChI=1S/C13H16N2OS2/c1-13(2)11(14(3)12(17)18-13)15(16)9-10-7-5-4-6-8-10/h4-9,11H,1-3H3/b15-9-

InChI Key

GTUJYWIZGOLGDY-DHDCSXOGSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)C)/[N+](=C/C2=CC=CC=C2)/[O-])C

Canonical SMILES

CC1(C(N(C(=S)S1)C)[N+](=CC2=CC=CC=C2)[O-])C

Origin of Product

United States

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